molecular formula C17H22O5 B13947444 2-Acetyl-6-(benzyloxy)-4-oxohexanoic acid ethyl ester

2-Acetyl-6-(benzyloxy)-4-oxohexanoic acid ethyl ester

Cat. No.: B13947444
M. Wt: 306.4 g/mol
InChI Key: XGLANMSIXOCEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-6-(benzyloxy)-4-oxohexanoic acid ethyl ester is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-(benzyloxy)-4-oxohexanoic acid ethyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the acetylation of a benzyloxy-substituted hexanoic acid derivative, followed by esterification. The reaction conditions often require the use of catalysts, such as aluminum chloride, and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-(benzyloxy)-4-oxohexanoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Acetyl-6-(benzyloxy)-4-oxohexanoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-(benzyloxy)-4-oxohexanoic acid ethyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-6-methoxynaphthalene
  • 2-Acetyl-6-methoxybenzoic acid

Uniqueness

2-Acetyl-6-(benzyloxy)-4-oxohexanoic acid ethyl ester is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl 2-acetyl-4-oxo-6-phenylmethoxyhexanoate

InChI

InChI=1S/C17H22O5/c1-3-22-17(20)16(13(2)18)11-15(19)9-10-21-12-14-7-5-4-6-8-14/h4-8,16H,3,9-12H2,1-2H3

InChI Key

XGLANMSIXOCEME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)CCOCC1=CC=CC=C1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.